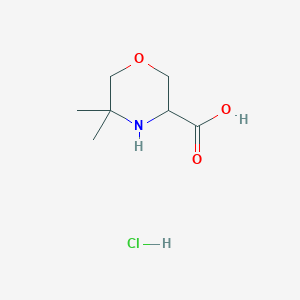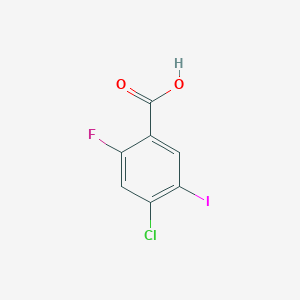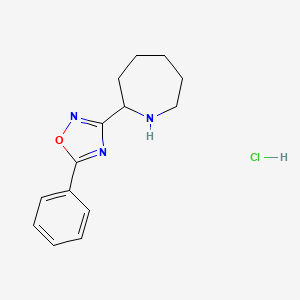
3-(アゼパン-2-イル)-5-フェニル-1,2,4-オキサジアゾール塩酸塩
説明
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride”, also known as POA hydrochloride, is a chemical compound that has been the subject of scientific research due to its various potential applications in different fields. It has a molecular weight of 279.77 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” consists of a five-membered heterocyclic ring that possesses two carbon, two nitrogen, and one oxygen atom .Physical and Chemical Properties Analysis
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” is a powder with a molecular weight of 279.77 g/mol . It has a CAS Number of 1461708-83-7 .科学的研究の応用
私は、「3-(アゼパン-2-イル)-5-フェニル-1,2,4-オキサジアゾール塩酸塩」が属するより広いクラスである1,2,4-オキサジアゾールの科学研究における用途について調査しました。以下に、別々のセクションにまとめられた6つの潜在的な用途を示します。
酵素活性評価
1,2,4-オキサジアゾール部分を含む化合物は、酵素活性の評価に使用されてきました。 例えば、それらはヒト血清中のアルカリホスファターゼ(ALP)活性を良好な精度で測定するために使用できます .
抗感染剤
研究によると、多様に置換された1,2,4-オキサジアゾールは、トリパノソーマ・クルージなどの細菌、ウイルス、寄生虫に対して活性を示す抗感染特性を示します .
SENP阻害剤
これらの化合物は、SENP2阻害剤のクラスとして有用であり、さまざまな疾患に対するSUMO特異的プロテアーゼ(SENP)を標的とした新規治療薬の開発に使用できます .
創薬
オキサジアゾール誘導体は、医薬品における幅広い用途と新規治療薬を開発する可能性があるため、創薬において非常に興味深いものです .
農薬
1,2,4-オキサジアゾールの誘導体は、幅広い農学的生物活性を示しており、効率的で低リスクの化学農薬を開発するために使用できます .
材料科学
作用機序
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Result of Action
Related 1,2,4-oxadiazole compounds have been associated with anti-infective activity .
生化学分析
Biochemical Properties
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, its interaction with transport proteins can affect the movement of ions and molecules across cellular membranes .
Cellular Effects
The effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation cascades that regulate cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression can result in changes in the production of key metabolic enzymes, altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to maintain its activity for extended periods under controlled conditions. Exposure to light, heat, or reactive chemicals can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride vary with dosage. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes. At higher doses, toxic effects can be observed, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects are critical to determine the safe and effective dosage range for experimental and potential therapeutic applications .
Metabolic Pathways
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in particular cellular compartments or tissues. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding sites. Understanding these transport mechanisms is crucial for optimizing its experimental use and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical effects. For instance, mitochondrial localization may influence cellular energy metabolism, while nuclear localization can impact gene expression and chromatin structure .
特性
IUPAC Name |
3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWGQGJYBVORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
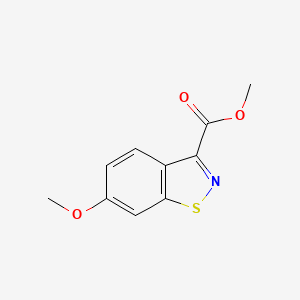


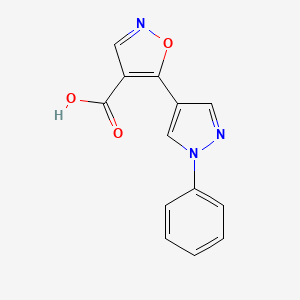
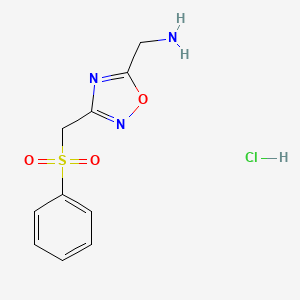
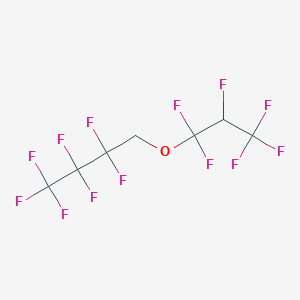
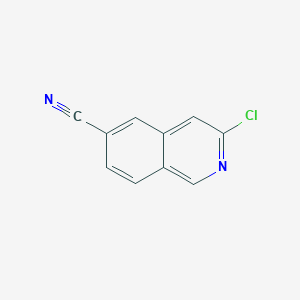
![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
